2-(2,4-Difluorophenyl)-5-fluoropyridine

Catalog No.
S3083409
CAS No.
1426047-01-9
M.F
C11H6F3N
M. Wt
209.171
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,4-Difluorophenyl)-5-fluoropyridine

CAS Number

1426047-01-9

Product Name

2-(2,4-Difluorophenyl)-5-fluoropyridine

IUPAC Name

2-(2,4-difluorophenyl)-5-fluoropyridine

Molecular Formula

C11H6F3N

Molecular Weight

209.171

InChI

InChI=1S/C11H6F3N/c12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11/h1-6H

InChI Key

RKUQBAQVAGDVEX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)F

Solubility

not available

Photoredox Catalysis

DFFPPy finds use as a chelating ligand in photoredox catalysis []. Phenyl-pyridine building blocks, like DFFPPy, are popular choices for synthesizing iridium complexes []. These complexes play a role in facilitating photoredox reactions upon visible light irradiation. The process involves the formation of an excited triplet state of the Iridium (III) complex (Ir(III)*). []

2-(2,4-Difluorophenyl)-5-fluoropyridine is a fluorinated heterocyclic compound characterized by the presence of both pyridine and phenyl rings, with multiple fluorine substituents. Its chemical formula is C₈H₅F₃N, and it has garnered attention for its unique electronic properties due to the presence of fluorine atoms. These substitutions enhance its stability and reactivity, making it a valuable ligand in various chemical applications, particularly in coordination chemistry and catalysis .

DFFPPy's mechanism of action is primarily studied in the context of iridium complexes. These complexes are designed to absorb visible light and undergo excitation, promoting certain chemical reactions []. The exact mechanism by which DFFPPy influences the iridium complex's function requires further scientific investigation.

, particularly those involving transition metals. It serves as a chelating ligand in the formation of iridium complexes, which are utilized in photocatalytic processes and organic light-emitting diodes (OLEDs). Notably, its reactivity can be influenced by the fluorine substituents, which can affect the regioselectivity of reactions involving electrophilic aromatic substitution or nucleophilic attacks .

While specific biological activity data for 2-(2,4-Difluorophenyl)-5-fluoropyridine is limited, compounds with similar structures often exhibit interesting pharmacological properties. Fluorinated compounds are known to enhance metabolic stability and bioavailability due to their unique interactions with biological systems. Research indicates that fluorinated ligands can improve binding affinity in drug candidates, making them a focus in medicinal chemistry .

Synthesis of 2-(2,4-Difluorophenyl)-5-fluoropyridine can be achieved through various methods:

  • Fluorination Reactions: Direct fluorination of precursors using fluorinating agents.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to form the desired compound from suitable aryl halides and pyridine derivatives .
  • Photoredox Catalysis: Recent advancements in photoredox-mediated reactions have also been employed to synthesize this compound efficiently under mild conditions .

2-(2,4-Difluorophenyl)-5-fluoropyridine finds application in several fields:

  • Photocatalysis: It is used in photocatalytic reactions due to its ability to form stable complexes with transition metals.
  • Organic Light-Emitting Diodes: The compound is incorporated into OLEDs for its favorable electronic properties.
  • Drug Discovery: As a ligand, it plays a role in the development of new pharmaceuticals by enhancing the efficacy of drug candidates .

Studies on the interaction of 2-(2,4-Difluorophenyl)-5-fluoropyridine with various metal ions have shown that it forms stable complexes that can be utilized in catalysis and sensing applications. The presence of fluorine enhances the ligand's ability to stabilize metal centers, thereby improving catalytic activity and selectivity in reactions such as C-H activation and cross-coupling processes .

Several compounds share structural similarities with 2-(2,4-Difluorophenyl)-5-fluoropyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-FluoropyridineSingle fluorine substitutionBasic pyridine properties
2-(4-Fluorophenyl)pyridineFluorinated phenyl ringEnhanced electron density
3-(2,4-Difluorophenyl)pyridineDifluoro substitution at different positionDifferent regioselectivity in reactions
5-Fluoro-2-(trifluoromethyl)phenylpyridineMultiple fluorinesIncreased lipophilicity and metabolic stability

The uniqueness of 2-(2,4-Difluorophenyl)-5-fluoropyridine lies in its specific arrangement of fluorine atoms on both the phenyl and pyridine rings, which significantly influences its electronic properties and reactivity compared to other similar compounds. This strategic placement allows for enhanced interaction with metal centers in coordination chemistry and improved performance in applications such as OLEDs and photocatalysis .

XLogP3

2.8

Dates

Modify: 2023-08-18

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